molecular formula C12H12Cl2N4 B1395317 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1311316-12-7

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No.: B1395317
CAS No.: 1311316-12-7
M. Wt: 283.15 g/mol
InChI Key: UXHPGSIYMYCPDC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

While specific synthesis methods for “2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” are not available, pyridine derivatives can be synthesized through various methods. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used .

Scientific Research Applications

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride has a wide range of applications in scientific research. It has been used as a fluorescent dye in a variety of biochemical assays. For example, this compound has been used in the detection of nitric oxide in living cells. It has also been used in the synthesis of organic compounds, such as polymers and pharmaceuticals. Furthermore, this compound has been used as a reagent in the synthesis of other organic compounds, such as esters and amides.

Advantages and Limitations for Lab Experiments

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride has several advantages for use in lab experiments. Firstly, it is a relatively inexpensive compound, making it accessible to most researchers. Secondly, it is a non-toxic compound, making it safe to handle and use in experiments. Finally, it is highly soluble in a variety of solvents, making it easy to work with. However, there are some limitations to using this compound in lab experiments. It is highly sensitive to light and heat, making it difficult to store and use in experiments. Furthermore, it is not very stable in aqueous solutions, making it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride. Firstly, it could be used in the development of new fluorescent dyes for use in biochemical assays and other experiments. Secondly, it could be used in the development of new catalysts for the synthesis of organic compounds. Thirdly, it could be used in the development of new reagents for the synthesis of other organic compounds. Finally, it could be used to develop new anti-cancer drugs and treatments.

Biochemical Analysis

Biochemical Properties

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen . This interaction inhibits the activity of these enzymes, leading to a reduction in collagen synthesis. Additionally, the compound has shown potential in inhibiting the expression of collagen type I alpha 1 protein, which is crucial for the formation of collagen fibers .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In immortalized rat hepatic stellate cells, the compound has been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in the cell culture medium . This indicates its potential in modulating cellular functions related to fibrosis. Furthermore, the compound influences cell signaling pathways by inhibiting the activity of collagen prolyl 4-hydroxylases, which play a role in the post-translational modification of collagen .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active site of collagen prolyl 4-hydroxylases, inhibiting their enzymatic activity . This inhibition prevents the hydroxylation of proline residues in collagen, leading to a decrease in collagen synthesis. Additionally, the compound has been observed to affect gene expression by downregulating the expression of collagen type I alpha 1 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in in vitro studies, maintaining its inhibitory effects on collagen synthesis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher dosages, there may be potential toxic effects, including disruption of normal cellular functions and potential toxicity to liver cells . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to collagen synthesis and degradation. The compound interacts with collagen prolyl 4-hydroxylases, inhibiting their activity and thereby affecting the hydroxylation of proline residues in collagen This interaction disrupts the normal metabolic flux of collagen synthesis, leading to a reduction in collagen production

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Understanding its subcellular localization can provide insights into its mechanism of action and potential interactions with other biomolecules

Properties

IUPAC Name

2-pyridin-2-yl-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4.2ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;;/h1-7H,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHPGSIYMYCPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
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2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
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2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
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2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
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2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 6
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

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